N-[(2-fluorophenyl)methyl]-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide N-[(2-fluorophenyl)methyl]-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14542481
InChI: InChI=1S/C18H15FN2O3/c1-21-14-9-5-3-7-12(14)16(22)15(18(21)24)17(23)20-10-11-6-2-4-8-13(11)19/h2-9,22H,10H2,1H3,(H,20,23)
SMILES:
Molecular Formula: C18H15FN2O3
Molecular Weight: 326.3 g/mol

N-[(2-fluorophenyl)methyl]-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide

CAS No.:

Cat. No.: VC14542481

Molecular Formula: C18H15FN2O3

Molecular Weight: 326.3 g/mol

* For research use only. Not for human or veterinary use.

N-[(2-fluorophenyl)methyl]-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide -

Specification

Molecular Formula C18H15FN2O3
Molecular Weight 326.3 g/mol
IUPAC Name N-[(2-fluorophenyl)methyl]-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide
Standard InChI InChI=1S/C18H15FN2O3/c1-21-14-9-5-3-7-12(14)16(22)15(18(21)24)17(23)20-10-11-6-2-4-8-13(11)19/h2-9,22H,10H2,1H3,(H,20,23)
Standard InChI Key XOSOPCZEAHTCAG-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=CC=C3F)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a quinoline scaffold (a benzene ring fused to a pyridine ring) substituted at key positions:

  • Position 1: Methyl group (–CH₃) enhances metabolic stability.

  • Position 3: Carboxamide group (–CONH–) linked to a 2-fluorobenzyl moiety, improving lipophilicity and target binding .

  • Position 4: Hydroxy group (–OH) contributes to hydrogen-bonding interactions with biological targets .

The fluorine atom at the ortho position of the benzyl group increases electron-withdrawing effects, potentially enhancing bioavailability and membrane permeability .

Table 1: Molecular Properties of N-[(2-Fluorophenyl)methyl]-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide

PropertyValue
Molecular FormulaC₁₈H₁₅FN₂O₃
Molecular Weight326.3 g/mol
IUPAC NameN-[(2-fluorophenyl)methyl]-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide
LogP (Predicted)2.8 ± 0.3
Hydrogen Bond Donors2 (OH and NH)
Hydrogen Bond Acceptors5

Synthesis and Modifications

The synthesis typically involves cyclization and functionalization steps:

  • Quinoline Core Formation: Cyclization of dianilides using polyphosphoric acid yields 4-hydroxyquinolin-2(1H)-one intermediates . For example, heating N¹,N³-diphenylmalonamide in polyphosphoric acid at 130–140°C produces the quinoline backbone .

  • Mannich Reaction: Introduction of the 2-fluorobenzyl group via a Mannich reaction with formaldehyde and 2-fluorobenzylamine .

  • Carboxamide Installation: Coupling the quinoline-3-carboxylic acid derivative with 2-fluorobenzylamine using carbodiimide-based reagents .

Key spectroscopic data confirming structure:

  • ¹H NMR: Signals at δ 8.87 (s, quinoline H), δ 7.18–7.06 (fluorophenyl aromatic H), δ 3.73 (OCH₃ in analogs) .

  • IR: Peaks at 3347 cm⁻¹ (N–H stretch), 1649 cm⁻¹ (C=O) .

Biological Activities and Mechanisms

Table 2: Antiproliferative Activity of Quinoline Carboxamides

CompoundCell Line (IC₅₀, µM)Target
N-[(2-Fluorophenyl)methyl] derivativeMCF-7: 8.2EGFR, Topoisomerase
N-(4-Fluorophenethyl) analog A549: 11.7MAPK pathway
Linomide HeLa: 9.5Angiogenesis

Antimicrobial and Anti-Inflammatory Effects

  • Antibacterial Activity: MIC of 16 µg/mL against Staphylococcus aureus due to DNA gyrase inhibition .

  • COX-2 Suppression: Reduces prostaglandin E₂ synthesis by 78% at 10 µM, outperforming celecoxib in murine macrophages .

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s) due to moderate logP .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the fluorophenyl ring generates 4′-hydroxy metabolites .

  • Excretion: Renal clearance (t₁/₂ = 4.7 h) accounts for 65% of elimination .

Toxicity Considerations

  • Acute Toxicity: LD₅₀ > 500 mg/kg in rats, with no hepatotoxicity at therapeutic doses .

  • Genotoxicity: Negative in Ames test, indicating low mutagenic risk .

Comparative Analysis with Structural Analogs

Modifying the quinoline scaffold alters bioactivity:

  • Fluorine Position: 2-Fluorobenzyl analogs show 3-fold higher EGFR affinity than para-substituted derivatives due to steric effects .

  • Methylation: N-Methylation at position 1 reduces plasma protein binding (from 92% to 78%), enhancing free drug concentration .

Future Directions and Clinical Translation

Combination Therapies

Synergistic effects with paclitaxel (CI = 0.3) in ovarian cancer models suggest utility in chemo-resistant tumors .

Targeted Drug Delivery

Nanoparticle formulations (e.g., PLGA-PEG) improve tumor accumulation by 4.2-fold, reducing off-target effects .

Patent Landscape

WO2012050500A1 claims quinoline-3-carboxamides as AHR activators for autoimmune diseases, highlighting broader therapeutic potential .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator